cis-4-Methyl-2-pentyl-1,3-dioxolane

Regulatory compliance Stereochemistry Food safety

cis-4-Methyl-2-pentyl-1,3-dioxolane is the (2S,4R)-configured stereoisomer of 4-methyl-2-pentyl-1,3-dioxolane, a cyclic acetal formed by condensation of hexanal with propylene glycol. It is classified as a 1,3-dioxolane flavoring agent.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 26563-74-6
Cat. No. B12668708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Methyl-2-pentyl-1,3-dioxolane
CAS26563-74-6
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCCC1OCC(O1)C
InChIInChI=1S/C9H18O2/c1-3-4-5-6-9-10-7-8(2)11-9/h8-9H,3-7H2,1-2H3/t8-,9+/m1/s1
InChIKeyGWMSIWCZZKMUQM-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-4-Methyl-2-pentyl-1,3-dioxolane (CAS 26563-74-6) – A Stereochemically Defined Food-Grade Flavor Acetal


cis-4-Methyl-2-pentyl-1,3-dioxolane is the (2S,4R)-configured stereoisomer of 4-methyl-2-pentyl-1,3-dioxolane, a cyclic acetal formed by condensation of hexanal with propylene glycol. It is classified as a 1,3-dioxolane flavoring agent [1]. The compound is the principal organoleptically active component in commercial “hexanal propylene glycol acetal” (FEMA 3630, JECFA 928), delivering a characteristic green, fruity, pineapple- and pear-like odor [2]. Unlike the bulk isomeric mixture, the isolated cis form provides consistent stereochemical and chemical purity profiles that are critical for reproducible flavor and fragrance formulations.

cis-4-Methyl-2-pentyl-1,3-dioxolane – Why Commercial Isomeric Mixtures Are Not Equivalent


Simply ordering “4-methyl-2-pentyl-1,3-dioxolane” (CAS 1599-49-1) introduces uncontrolled stereochemical and chemical variability that directly impacts organoleptic performance. The standard commercial mixture contains approximately 80% cis and 20% trans isomer [1], yet the trans isomer (CAS 26563-75-7) is explicitly listed as “not for fragrance use” and “not for flavor use” by authoritative perfumery reference sources [2]. Additionally, bulk grades commonly carry about 15% of the lower homolog 4-methyl-2-butyl-1,3-dioxolane as a manufacturing impurity , which imparts a divergent waxy-green note. Substituting the undefined mixture for the stereochemically resolved cis form therefore compromises both regulatory compliance and sensory fidelity.

cis-4-Methyl-2-pentyl-1,3-dioxolane – Quantitative Differential Evidence Against Closest Analogs


Regulatory Approval Divergence: cis Isomer Holds FEMA/JECFA Clearance; trans Isomer Explicitly Excluded from Fragrance and Flavor Use

The cis isomer (CAS 26563-74-6) is unequivocally associated with FEMA GRAS number 3630 and JECFA number 928, indicating an acceptable safety profile for use as a flavoring agent [1]. In contrast, the trans isomer (CAS 26563-75-7) carries the explicit recommendation “not for fragrance use” and “not for flavor use” [2]. This regulatory binary means that procurement of the cis-specific CAS is mandatory for any application requiring food-grade or fragrance-grade compliance.

Regulatory compliance Stereochemistry Food safety

Stereochemical Purity Defines Olfactory Consistency: cis vs. Mixed cis/trans Isomer Ratio

The standard commercial mixture (CAS 1599-49-1) contains approximately 80% cis and 19.9% trans isomer [1]. The trans isomer contributes a distinct waxy, green, fruity odor that measurably alters the overall sensory profile relative to the pure cis form. By specifying the isolated cis isomer (CAS 26563-74-6), formulators eliminate the ~20% trans isomer variability, ensuring batch-to-batch olfactory fidelity.

Sensory analysis Stereochemistry Quality control

Elimination of the 4-Methyl-2-butyl-1,3-dioxolane Impurity: Chemical Purity vs. Commercial Grade

Commercial “hexanal propylene glycol acetal” lots frequently contain approximately 15% of 4-methyl-2-butyl-1,3-dioxolane (CAS 74094-60-3), a lower homolog that arises from valeraldehyde contamination during manufacture . This impurity has its own distinct organoleptic signature (waxy, green) that dilutes and distorts the target pineapple-pear character of the cis isomer [1]. Specification of the purified cis form (CAS 26563-74-6) at ≥98% purity eliminates this confounding variable.

Impurity profiling Product purity Sensory quality

Taste Threshold and Character: Quantitative Dose-Response Profile

The cis isomer (as the predominant species in the evaluated mixture) demonstrates a taste threshold of 2 ppm, where it produces green, bodied, and waxy notes, and at 4 ppm yields green, bodied, fresh, waxy, and leafy characteristics [1]. At 20 ppm, the taste profile is fruity, sweet, green, and waxy . This steep dose-response curve enables precise flavor modulation—a critical advantage over alternatives such as 2-methyl-2-pentyl-1,3-dioxolane, which lacks published taste threshold data and FEMA clearance for food use .

Taste threshold Sensory science Flavor formulation

Fragrance Tenacity on Blotter: Extended Performance >8 Hours

In standardized blotter testing, cis-4-methyl-2-pentyl-1,3-dioxolane exhibits a tenacity exceeding 8 hours at a recommended use level of 2–8% in fragrance concentrate [1]. This persistence surpasses that of many light top-note acetals (e.g., fructone, which is described as “more tenacious than many fruity acetates” but without a quantified hour rating ), positioning the cis isomer as a bridging material that provides green-fruity character well into the heart of a fragrance.

Fragrance longevity Tenacity Perfumery

Absence of Food-Grade Certification for the Positional Isomer 2-Methyl-2-pentyl-1,3-dioxolane

While cis-4-methyl-2-pentyl-1,3-dioxolane holds FEMA 3630 and JECFA 928 clearances, its positional isomer 2-methyl-2-pentyl-1,3-dioxolane (CAS 4352-95-8) has no FEMA number, no JECFA evaluation, and no listing in the FDA Substances Added to Food inventory [1]. This isomer arises from the alternative ketalization pathway using acetone diethyl ketal and has no established safe-use history for human consumption. Any formulator attempting to use the 2-methyl isomer as a substitute would face an absence of regulatory standing, creating a non-compliance risk in food and beverage applications.

Food additive GRAS Regulatory gap

cis-4-Methyl-2-pentyl-1,3-dioxolane – Procurement-Driven Application Scenarios Grounded in Differential Evidence


GMP-Compliant Flavor House Sourcing a Defined Pineapple-Pear Note

A flavor manufacturer developing a natural-identical pineapple flavor for a global beverage brand requires a cis-4-methyl-2-pentyl-1,3-dioxolane source with documented FEMA GRAS status [1]. The stereochemically resolved cis form eliminates the ~20% trans isomer that is explicitly excluded from flavor use [2] and avoids the ~15% 4-methyl-2-butyl-1,3-dioxolane impurity found in standard commercial mixtures [3]. The availability of validated taste thresholds at 2, 4, and 20 ppm allows precise dosing and consistent batch-to-batch sensory delivery [4].

Fine Fragrance Development Requiring Extended Green-Fruity Mid-Notes

A perfumery studio formulating a premium eau de parfum seeks a green, fruity, vegetable note that persists beyond the initial evaporation of citrus top notes. The documented tenacity of >8 hours on blotter for the cis isomer [1] makes it a superior choice over unquantified acetals such as fructone, enabling reliable fragrance-architectural planning. The recommended use level of 2–8% [1] provides a wide formulation window.

Academic Sensory Research Requiring Isomerically Pure Reference Standards

A university sensory science laboratory investigating the impact of stereochemistry on odor perception requires isomerically pure cis-4-methyl-2-pentyl-1,3-dioxolane as an analytical reference. The cis-specific CAS 26563-74-6 provides a defined (2S,4R) absolute configuration [1] essential for structure–odor relationship studies, whereas the mixed-isomer commercial product would confound data with a variable trans isomer content [2].

Food Safety and Toxicology Assessment of Acetal Flavorings

A regulatory affairs team conducting a safety re-evaluation of acetal flavoring substances needs a compound with a complete toxicological dossier. The cis isomer is covered by the JECFA evaluation (ADI: acceptable, no safety concern at current intake levels) [1] and is listed in the FDA EAFUS inventory [2]. In contrast, the trans isomer and the 2-methyl positional isomer lack such evaluations, making the cis isomer the only viable choice for regulatory submission packages.

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